molecular formula C10H20N2OSi B8735474 5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

Cat. No. B8735474
M. Wt: 212.36 g/mol
InChI Key: ZDODKXPJSHZDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H20N2OSi and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C10H20N2OSi/c1-10-7-11-8-12(10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

ZDODKXPJSHZDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methylimidazole (2.70 g, 33.0 mmol) in 10 mL of acetonitrile at 0° C. was added triethylamine (NEt3) (4.00 g, 39.6 mmol) and acetyl chloride (2.80 g, 36.3 mmol). The mixture was allowed to attain RT then filtered to remove the ppt and the filtrate was concentrated to give 1-(4-methyl-imidazol-1-yl)-ethanone, which was used without further purification in the next step. To a solution of 1-(4-methyl-imidazol-1-yl)-ethanone (4.10 g, 33.0 mmol) in 15 mL acetonitrile was added SEM-Cl (5.80 g, 35.0 mmol) and the solution was stirred at 25° C. for 10 h. The solvents were removed by evaporation and to the residue was added 100 mL of 2.5 M NaOH and the mixture was stirred at 25° C. for 1 h. The reaction mixture was then extracted with ether (3×100 mL), dried over Na2SO4 and concentrated. The title compound was purified by chromatography on silica gel eluting with 75% EtOAc/hexanes to give 4.30 g (61%) of a colorless oil: Mass spectrum (ESI, m/z): Calcd. for C10H20N2O4Si, 213.1 (M+H), found 213.1.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

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